molecular formula C13H14O4 B2770632 (E)-6-(4-methoxyphenyl)-4-oxo-5-hexenoic acid CAS No. 121365-32-0

(E)-6-(4-methoxyphenyl)-4-oxo-5-hexenoic acid

Cat. No.: B2770632
CAS No.: 121365-32-0
M. Wt: 234.251
InChI Key: GYZWBYCGXJEGKK-GORDUTHDSA-N
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Description

(E)-6-(4-methoxyphenyl)-4-oxo-5-hexenoic acid is an organic compound characterized by the presence of a methoxyphenyl group, a hexenoic acid chain, and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(4-methoxyphenyl)-4-oxo-5-hexenoic acid typically involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and oxidation steps. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-6-(4-methoxyphenyl)-4-oxo-5-hexenoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(E)-6-(4-methoxyphenyl)-4-oxo-5-hexenoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-6-(4-methoxyphenyl)-4-oxo-5-hexenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)-4-oxobutanoic acid
  • (E)-4-(2-methoxyphenyl)amino-4-oxobut-2-enoic acid
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

(E)-6-(4-methoxyphenyl)-4-oxo-5-hexenoic acid is unique due to its specific structural features, such as the presence of a methoxy group on the phenyl ring and a conjugated double bond in the hexenoic acid chain.

Properties

IUPAC Name

(E)-6-(4-methoxyphenyl)-4-oxohex-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-17-12-7-3-10(4-8-12)2-5-11(14)6-9-13(15)16/h2-5,7-8H,6,9H2,1H3,(H,15,16)/b5-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZWBYCGXJEGKK-GORDUTHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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